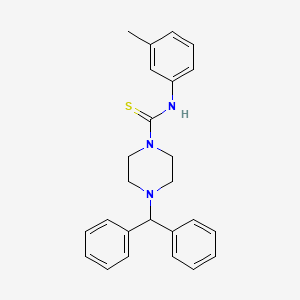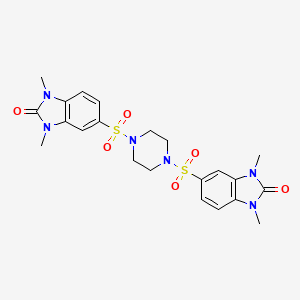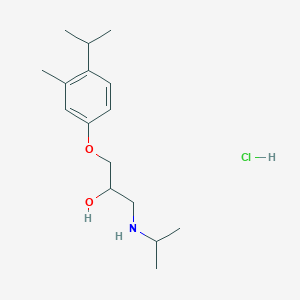![molecular formula C24H18ClFN2O3 B4959084 3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)
3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione, also known as CBI compound, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione compound is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and physiological effects:
This compound compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). In addition, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione compound in lab experiments is its high potency and specificity. It has been found to exhibit its therapeutic effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione compound. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetics. In addition, it is important to explore its potential therapeutic applications in various diseases and disorders, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, this compound compound is a synthetic compound that has shown promising therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound compound is warranted to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione compound can be synthesized using a multistep process. The first step involves the synthesis of 4-chlorobenzylamine, which is then reacted with 2-fluorobenzaldehyde to produce 3-(4-chlorobenzyl)-2-fluorobenzylamine. This intermediate is then reacted with 3-formylsalicylic acid to produce this compound compound.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione compound has been found to exhibit various therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity against influenza virus.
Propiedades
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3/c25-19-10-8-16(9-11-19)14-28-23(29)22(27-24(28)30)13-17-4-3-6-20(12-17)31-15-18-5-1-2-7-21(18)26/h1-13H,14-15H2,(H,27,30)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYAYONOZOBGP-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)


![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4959066.png)
![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4959078.png)

![[2-(1H-benzimidazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B4959104.png)
![N-{4-[(1-isobutyl-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)methyl]phenyl}acetamide](/img/structure/B4959112.png)